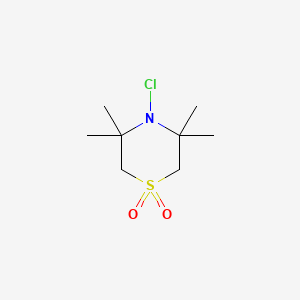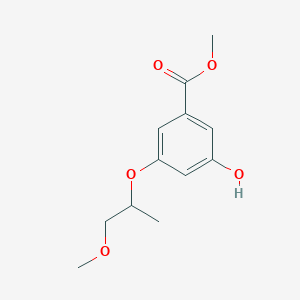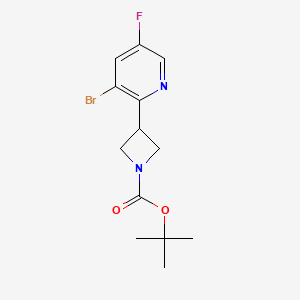
N'-(2-Cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylformimidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is a chemical compound known for its complex structure and significant applications in various scientific fields. It is often used as an impurity in the synthesis of certain pharmaceuticals, such as Gefitinib .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves multiple steps, including the formation of intermediate compoundsThe final step involves the formation of the imidoformamide group under controlled conditions .
Industrial Production Methods
Industrial production of this compound often involves bulk custom synthesis, where large quantities are produced under stringent conditions to ensure purity and consistency. The process may include steps such as crystallization, filtration, and drying to obtain the final product .
Análisis De Reacciones Químicas
Types of Reactions
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a more oxidized form of the compound, while reduction may yield a more reduced form .
Aplicaciones Científicas De Investigación
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It is used in the study of biological pathways and mechanisms.
Medicine: It is used as an impurity in the synthesis of pharmaceuticals, such as Gefitinib.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to certain proteins or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and functions .
Comparación Con Compuestos Similares
Similar Compounds
Gefitinib: A pharmaceutical compound used in cancer treatment.
Erlotinib: Another pharmaceutical compound used in cancer treatment.
Lapatinib: A compound used in the treatment of breast cancer.
Uniqueness
N’-(2-cyano-4-methoxy-5-(3-morpholinopropoxy)phenyl)-N,N-dimethylimidoformamide is unique due to its specific structure and the presence of multiple functional groups, which contribute to its diverse reactivity and applications. Its ability to act as an impurity in the synthesis of pharmaceuticals like Gefitinib highlights its importance in the field of medicinal chemistry .
Propiedades
Fórmula molecular |
C18H26N4O3 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
N'-[2-cyano-4-methoxy-5-(3-morpholin-4-ylpropoxy)phenyl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)14-20-16-12-18(17(23-3)11-15(16)13-19)25-8-4-5-22-6-9-24-10-7-22/h11-12,14H,4-10H2,1-3H3 |
Clave InChI |
JFGSDLXVUXZZOL-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C=NC1=CC(=C(C=C1C#N)OC)OCCCN2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![C-[3-(3-Fluoro-phenyl)-5-methyl-isoxazol-4-yl]-methylamine](/img/structure/B8402697.png)




![4-(2-Indanylamino)pyrazolo[3,4-d]pyrimidine](/img/structure/B8402734.png)

![4-Chloro-6-iodo-5-phenyl-furo[2,3-d]pyrimidine](/img/structure/B8402762.png)


![3-(3-(Chloromethyl)pyridin-2-yl)-8-oxa-3-azabicyclo[3.2.1]octane](/img/structure/B8402776.png)

![(3aalpha,6aalpha)-3beta,6alpha-Diazidohexahydrofuro[3,2-b]furan](/img/structure/B8402787.png)

